Home > Products > Screening Compounds P59882 > Rolitetracycline nitrate
Rolitetracycline nitrate - 20685-78-3

Rolitetracycline nitrate

Catalog Number: EVT-13913657
CAS Number: 20685-78-3
Molecular Formula: C27H34N4O11
Molecular Weight: 590.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
A pyrrolidinylmethyl TETRACYCLINE.
Overview

Rolitetracycline nitrate is a semisynthetic derivative of tetracycline, classified as a broad-spectrum antibiotic. It is particularly effective against both Gram-positive and Gram-negative bacteria and is primarily used in clinical settings where high concentrations are required or when oral administration is impractical. The compound is recognized for its enhanced pharmacological properties compared to its parent compound, tetracycline, and is utilized in parenteral formulations .

Source

Rolitetracycline nitrate is derived from tetracycline, a naturally occurring antibiotic produced by the bacterium Streptomyces. The compound's synthesis involves modifying tetracycline through chemical reactions that introduce a pyrrolidinomethyl group, enhancing its stability and efficacy.

Classification

Rolitetracycline nitrate falls under the category of tetracyclines, which are polyketides characterized by their octahydrotetracene-2-carboxamide skeleton. It is classified as a small organic molecule and has been approved for medical use, although it has also been withdrawn from some markets due to safety concerns .

Synthesis Analysis

The synthesis of rolitetracycline nitrate typically involves several key steps:

  1. Starting Material: Tetracycline serves as the primary starting material.
  2. Reagents: The synthesis commonly employs pyrrolidine and formaldehyde.
  3. Reaction Conditions: The reaction occurs in an inert organic solvent, such as methylene chloride or ethanol, under controlled temperatures (20° to 25°C) to ensure high purity and yield of the final product.
  4. Mechanism: The process involves the condensation of tetracycline with pyrrolidine and formaldehyde, leading to the formation of rolitetracycline nitrate through a multi-step reaction pathway .
Molecular Structure Analysis

Structure

The molecular formula of rolitetracycline nitrate is C27H34N4O11C_{27}H_{34}N_{4}O_{11}, with a molecular weight of approximately 590.6 g/mol. Its structure features a pyrrolidinomethyl substitution at the amide position, which contributes to its unique biological activity .

Data

  • IUPAC Name: (4S,4aS,5aS,6S,12aR)-4-(dimethylamino)-1,6,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-N-(pyrrolidin-1-ylmethyl)-4,4a,5,5a-tetrahydrotetracene-2-carboxamide; nitric acid
  • CAS Number: 7681-32-5
  • InChI Key: NHGAGSBJULBOFK-HDJCBORZSA-N .
Chemical Reactions Analysis

Rolitetracycline nitrate can undergo various chemical reactions:

  1. Oxidation: Alters functional groups on the molecule, potentially affecting its antibiotic properties.
  2. Reduction: Modifies the compound’s structure, impacting stability and activity.
  3. Substitution: Involves replacing specific functional groups with other nucleophiles or halogens.

The products formed depend on reaction conditions and reagents used; for example, oxidation may yield hydroxylated derivatives while substitution reactions can produce various analogs.

Mechanism of Action

Rolitetracycline nitrate exerts its antibacterial effects by:

  1. Diffusion: Passively diffusing through porin channels in bacterial membranes.
  2. Binding: Reversibly binding to the 30S ribosomal subunit of bacteria.
  3. Inhibition of Protein Synthesis: Preventing the binding of transfer RNA to the messenger RNA-ribosome complex, thereby interfering with protein synthesis.

This mechanism effectively disrupts bacterial growth and replication .

Physical and Chemical Properties Analysis

Physical Properties

Chemical Properties

  • Solubility: Generally soluble in organic solvents; aqueous solubility varies.
  • Stability: Enhanced stability compared to parent tetracycline due to structural modifications.

Relevant data indicate that rolitetracycline nitrate maintains its efficacy under various conditions, making it suitable for clinical applications .

Applications

Rolitetracycline nitrate has several scientific and medical applications:

  1. Clinical Use: Employed in treating bacterial infections where high concentrations are necessary or oral administration is impractical.
  2. Research Applications:
    • Used as a model compound in studies investigating antibiotic behavior under different chemical conditions.
    • Investigates mechanisms of bacterial resistance and interactions between antibiotics and bacterial ribosomes.
  3. Industrial Use: Involved in developing new antibiotic formulations and studying drug delivery systems .
Historical Development and Classification of Rolitetracycline Nitrate

Discovery within the Context of Second-Generation Tetracycline Development

Rolitetracycline (initially designated as Reverin or Synterin) emerged during a pivotal era of antibiotic innovation in the late 1950s, representing a deliberate effort to overcome limitations inherent to first-generation tetracyclines. Its development occurred against a backdrop of increasing bacterial resistance to existing antibiotics and the pharmacological challenges posed by poor water solubility among early tetracyclines like chlortetracycline (1948), oxytetracycline (1950), and tetracycline (1953) [4] [7]. The period between 1957 and 1972 witnessed intensive research into semisynthetic modifications of the tetracycline core structure, leading to the classification of derivatives like demeclocycline (1957), methacycline (1965), doxycycline (1967), minocycline (1972), and rolitetracycline (1958) as second-generation tetracyclines [1] [4] [7]. Rolitetracycline nitrate was specifically engineered as a prodrug of tetracycline to address the critical challenge of poor water solubility that hampered the development of injectable formulations for natural tetracyclines [3] [4]. Its discovery in 1958 marked a significant milestone in tetracycline chemistry, showcasing the pharmaceutical strategy of chemical derivatization to enhance physicochemical properties while retaining core antibacterial activity [4].

Table 1: Key Milestones in Second-Generation Tetracycline Development (1957-1972)

YearCompoundDerivation MethodPrimary Innovation
1957DemeclocyclineNatural (mutant S. aureofaciens)Improved stability
1958RolitetracyclineSemisynthetic (tetracycline derivative)Enhanced water solubility for parenteral use
1961LymecyclineSemisynthetic (tetracycline derivative)Lysine salt prodrug for improved solubility
1965MethacyclineSemisynthetic (oxytetracycline derivative)Structural stabilization against degradation
1967DoxycyclineSemisynthetic (oxytetracycline derivative)Enhanced lipophilicity for improved absorption
1972MinocyclineSemisynthetic (demeclocycline derivative)Broadest spectrum of early tetracyclines

Structural Evolution from First-Generation Tetracyclines to Semisynthetic Derivatives

The structural evolution leading to rolitetracycline exemplifies the rational drug design approach applied to the tetracycline scaffold. All tetracyclines share a fundamental linear fused tetracyclic nucleus (hydronaphthacene core) composed of four benzene rings (A, B, C, D) with specific functional group substitutions dictating their pharmacological and pharmacokinetic properties [4] [9] [10]. First-generation compounds like tetracycline possess a C2 carboxamide group (-CONH₂), a critical feature for antibacterial activity but contributing significantly to poor water solubility [4] [9].

Rolitetracycline nitrate (chemically designated as N-(pyrrolidinomethyl)tetracycline nitrate) was synthesized through a strategic modification at the C2 position of the tetracycline molecule. The synthetic pathway involved the condensation of tetracycline with formaldehyde and pyrrolidine, yielding rolitetracycline base, which was subsequently converted to the nitrate salt to enhance stability [2] [4] [8]. This transformation replaced the polar carboxamide with a pyrrolidinomethyl aminomethyl group (-CH₂-NC₄H₈), creating a quaternary ammonium derivative [2] [3]. This modification profoundly altered the molecule's physicochemical behavior without disrupting the essential pharmacophore regions: the C1-C3 diketo system, C10-C12 tricarbonyl system, and the C4 dimethylamino group [4] [9]. The result was a molecule retaining the intrinsic mechanism of action – reversible binding to the 30S ribosomal subunit to inhibit protein synthesis – while gaining dramatically improved aqueous solubility (>555 mg/L) compared to its parent compound tetracycline (<500 mg/L) [2] [4] [9]. This structural change exemplifies the principle of creating prodrug derivatives where the highly soluble rolitetracycline molecule dissociates in vivo to liberate active tetracycline [3] [4].

Table 2: Comparative Structural Features of Selected First and Second Generation Tetracyclines

CompoundC2 SubstituentC6 ModificationC7 ModificationWater SolubilityGeneration
Tetracycline-CONH₂-H, -H-HLow (<500 mg/L)First
Oxytetracycline-CONH₂-OH, -H-HLowFirst
Chlortetracycline-CONH₂-H, -H-ClLowFirst
Rolitetracycline-CH₂-NC₄H₈ (pyrrolidinomethyl)-H, -H-HHigh (>555 mg/L)Second
Doxycycline-CONH₂-H, -CH₃-HModerateSecond
Minocycline-CONH₂-H, -H-N(CH₃)₂ModerateSecond

Role in the Transition to Parenteral Tetracycline Formulations

Prior to rolitetracycline's development, tetracycline therapy faced a significant limitation: the absence of practical parenteral formulations suitable for patients unable to tolerate oral administration or requiring high, rapid antibiotic concentrations. The inherently low water solubility of first-generation tetracyclines like tetracycline, oxytetracycline, and chlortetracycline prevented their development as injectable solutions [3] [4]. Early attempts to create intravenous formulations relied on alkaline solutions or complex co-solvent systems, which were often locally irritating and posed risks of tissue damage and thrombophlebitis [4]. This created a substantial therapeutic gap, particularly for severely ill patients with compromised gastrointestinal absorption, vomiting, or surgical conditions precluding oral intake.

Rolitetracycline nitrate emerged as a pioneering solution to this formulation challenge. Its structural modification yielded a compound with dramatically enhanced solubility in water, facilitating the development of stable aqueous solutions suitable for intravenous (IV), intramuscular (IM), intrapleural, intraperitoneal, and intrathecal administration [2] [3]. This represented a paradigm shift in tetracycline delivery, enabling clinicians to achieve rapid and predictable high serum concentrations and tissue levels independent of gastrointestinal absorption [3] [4]. The clinical significance was profound, allowing for the first time the use of tetracycline antibiotics in critical care settings and for severe infections where oral therapy was impractical or insufficient [4]. Pharmaceutical documentation from the era highlights its use in "uncommon cases where high concentrations of antibiotic are needed or when oral administration is impractical" [2]. While later second-generation compounds like lymecycline (a lysine salt derivative) also offered improved solubility, rolitetracycline nitrate was among the earliest successful parenteral tetracycline prodrugs [4]. Its development pathway directly informed subsequent efforts to create injectable formulations of other tetracycline derivatives, bridging the gap between the oral first-generation agents and the more versatile later-generation compounds [3] [4].

Table 3: Comparison of Parenteral Formulation Characteristics Among Early Tetracyclines

TetracyclineFormulation TypeSolubility ProfilePrimary Administration RoutesDevelopment Era
ChlortetracyclineLimited parenteralVery low; required alkaline buffersIV (with significant irritation)First-generation
OxytetracyclineLimited parenteralVery low; required co-solventsIV/IM (with limitations)First-generation
TetracyclineNot feasibleVery lowOral onlyFirst-generation
Rolitetracycline NitrateAqueous solutionHigh (>555 mg/L)IV, IM, Intra-articular, Intrapleural, IntrathecalSecond-generation
LymecyclineAqueous solutionHighIVSecond-generation
DoxycyclineLyophilized powderModerate (as hyclate)IV (after reconstitution)Second-generation

Properties

CAS Number

20685-78-3

Product Name

Rolitetracycline nitrate

IUPAC Name

(4S,4aS,5aS,6S,12aR)-4-(dimethylamino)-1,6,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-N-(pyrrolidin-1-ylmethyl)-4,4a,5,5a-tetrahydrotetracene-2-carboxamide;nitric acid

Molecular Formula

C27H34N4O11

Molecular Weight

590.6 g/mol

InChI

InChI=1S/C27H33N3O8.HNO3/c1-26(37)13-7-6-8-16(31)17(13)21(32)18-14(26)11-15-20(29(2)3)22(33)19(24(35)27(15,38)23(18)34)25(36)28-12-30-9-4-5-10-30;2-1(3)4/h6-8,14-15,20,31-32,35,37-38H,4-5,9-12H2,1-3H3,(H,28,36);(H,2,3,4)/t14-,15-,20-,26+,27-;/m0./s1

InChI Key

NHGAGSBJULBOFK-HDJCBORZSA-N

Canonical SMILES

CC1(C2CC3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)NCN5CCCC5)N(C)C)O.[N+](=O)(O)[O-]

Isomeric SMILES

C[C@@]1([C@H]2C[C@H]3[C@@H](C(=O)C(=C([C@]3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)NCN5CCCC5)N(C)C)O.[N+](=O)(O)[O-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.